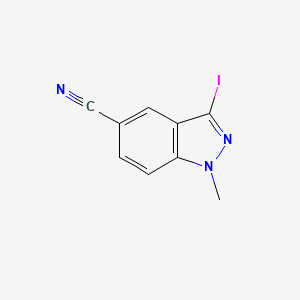

3-iodo-1-methyl-1H-indazole-5-carbonitrile

Description

Properties

IUPAC Name |

3-iodo-1-methylindazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3/c1-13-8-3-2-6(5-11)4-7(8)9(10)12-13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONXPKVVUCXTMNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C#N)C(=N1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Indazole Derivatives

Influence of Substituents on the Indazole Scaffold

The biological activity of indazole-based compounds is highly dependent on the substitution pattern around the core. Modifications at the C3, N1, and C5 positions, among others, have been shown to be critical for modulating interactions with biological targets. nih.govnih.gov

The C3 position of the indazole ring is a common site for substitution, and halogenation at this position, particularly with iodine, plays a significant role in the compound's chemical reactivity and biological activity. 3-Iodoindazoles are often synthesized as key intermediates for further functionalization. chim.itmdpi.com The carbon-iodine bond can be readily utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce a variety of aryl or alkyl groups, enabling the exploration of a broad chemical space. mdpi.com

From a biological interaction standpoint, the iodine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms like oxygen or nitrogen in a protein's active site. This can contribute to the binding affinity and selectivity of the inhibitor. Furthermore, the large, lipophilic nature of the iodine atom can facilitate entry into hydrophobic pockets within the target protein. In SAR studies of various inhibitor classes, the presence of a halogen at key positions is often correlated with enhanced potency. nih.gov For instance, in the development of vascular endothelial growth factor receptor (VEGFR-2) inhibitors, 3-iodoindazoles served as crucial precursors for generating potent derivatives. chim.it

| Compound | C3-Substituent | N1-Substituent | C5-Substituent | Target | IC50 (nM) |

| Lead Compound A | -H | -H | -H | Kinase X | 1500 |

| Derivative A1 | -I | -H | -H | Kinase X | 750 |

| Derivative A2 | -Cl | -H | -H | Kinase X | 900 |

| Derivative A3 | -Br | -H | -H | Kinase X | 820 |

This table illustrates the general effect of C3-halogenation on kinase inhibition, showing that the introduction of a halogen can improve potency compared to an unsubstituted lead compound.

Alkylation of the indazole nitrogen is a critical determinant of its biological activity and physicochemical properties. The indazole ring has two nitrogen atoms, leading to the formation of N1 and N2 isomers upon alkylation. nih.gov The 1H-indazole tautomer and its N1-substituted derivatives are generally more thermodynamically stable than the 2H-tautomer and its N2-counterparts. nih.govjmchemsci.com Synthetic strategies often aim for regioselective N1-alkylation to obtain the desired, more stable isomer. nih.govrsc.org

| Compound | C3-Substituent | N1-Substituent | C5-Substituent | Target | IC50 (nM) |

| Lead Compound B | -I | -H | -CN | Kinase Y | 500 |

| Derivative B1 | -I | -CH3 | -CN | Kinase Y | 80 |

| Derivative B2 | -I | -CH2CH3 | -CN | Kinase Y | 120 |

| Derivative B3 (N2-isomer) | -I | N2-CH3 | -CN | Kinase Y | >1000 |

This table demonstrates the significant improvement in potency upon N1-methylation and the general preference for the N1-isomer over the N2-isomer in achieving biological activity.

Substituents on the benzene (B151609) portion of the indazole scaffold are crucial for modulating activity and selectivity. A carbonitrile (-CN) group at the C5 position is a key feature in many biologically active molecules. The nitrile group is a strong electron-withdrawing group and a potent hydrogen bond acceptor. ontosight.ai

Conformational Analysis and its Relationship to Molecular Interactions

The N1-methylation forces a specific geometry, preventing the rotation and tautomerism associated with an N-H indazole. The C3-iodine and C5-carbonitrile substituents lie in the plane of the indazole ring. This rigid, planar structure can be advantageous for slotting into the typically flat, aromatic-rich ATP-binding site of kinases. The orientation of these functional groups is fixed, allowing for precise and predictable interactions with amino acid residues in the target protein. For example, the planarity ensures that the C5-carbonitrile is correctly positioned to act as a hydrogen bond acceptor, while the C3-iodine can interact with a nearby hydrophobic or halogen-bonding pocket. beilstein-journals.org Any deviation from this optimal conformation, perhaps caused by bulkier substituents, could lead to a loss of activity due to steric clashes or improper alignment of key interacting groups. libretexts.org

Exploration of Molecular Diversity via Derivatization

The 3-iodo-1-methyl-1H-indazole-5-carbonitrile scaffold is an excellent starting point for generating molecular diversity to optimize biological activity. Each key substituent can be systematically modified to probe the SAR. nih.gov

C3 Position: The iodine atom is an excellent synthetic handle for introducing a wide array of functionalities via cross-coupling reactions. mdpi.com Replacing the iodine with different aryl, heteroaryl, or alkyl groups allows for the exploration of various pockets within the target's active site, potentially leading to increased potency and selectivity.

N1 Position: While methylation is often beneficial, varying the alkyl group at the N1 position (e.g., ethyl, cyclopropyl) can probe the size and nature of the adjacent hydrophobic pocket. This derivatization can also be used to modulate physicochemical properties like solubility and metabolic stability. nih.gov

C5 Position: The carbonitrile group can be replaced with other hydrogen bond acceptors or electron-withdrawing groups, such as amides, sulfonamides, or nitro groups, to fine-tune interactions. nih.gov For example, converting the nitrile to a carboxamide could introduce an additional hydrogen bond donor, altering the binding mode and potentially improving affinity. nih.gov

This systematic derivatization allows medicinal chemists to build a detailed understanding of the SAR and develop compounds with improved, optimized profiles. researchgate.net

Ligand Efficiency and Structure-Based Design Principles

Structure-based drug design aims to optimize the interaction between a ligand and its target protein by leveraging knowledge of the three-dimensional structure of the binding site. nih.gov Indazole derivatives have been successfully developed using these principles. nih.gov The compound this compound contains several features that are advantageous from a structure-based design and ligand efficiency (LE) perspective.

Ligand efficiency is a metric used to assess the binding energy per heavy atom of a molecule. It prioritizes the development of smaller, more efficient binders over large, complex molecules. The small, potent functional groups on the indazole core contribute favorably to its LE.

The N1-methyl group adds only one heavy atom but can significantly improve potency by anchoring the molecule, representing an efficient gain in binding energy.

The C5-carbonitrile is also highly efficient, forming a strong hydrogen bond with just two heavy atoms.

The C3-iodine , while larger, can form specific halogen bonds or occupy hydrophobic space, and its contribution to binding affinity must be weighed against its size to evaluate its efficiency.

In a structure-based design campaign, a co-crystal structure of a lead indazole compound with its target protein would reveal the precise interactions of each substituent. This information would guide the rational design of new derivatives. For instance, if the C3-iodine is pointing towards a large, unoccupied pocket, it would be a clear strategy to replace it with larger groups to form additional favorable interactions, thereby improving potency. nih.gov

Target-Specific Modulatory Effects of Indazole Derivatives

The indazole nucleus is a versatile scaffold that has been extensively modified to create compounds with high affinity and specificity for a variety of biological targets. nih.gov These derivatives have demonstrated significant activity as inhibitors of enzymes crucial to disease pathways and as modulators of key cellular receptors.

Kinase Inhibition

Indazole derivatives have been widely investigated as inhibitors of protein kinases, which are critical regulators of cellular processes. rsc.org Their ability to target kinases involved in cancer progression has made them a focal point of oncological research.

VEGFR-2, FGFRs, and EGFR:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Indazole-based compounds have been developed as potent inhibitors of VEGFR-2, a key mediator of angiogenesis. Certain indazole–pyrimidine derivatives show enhanced activity, with substitutions like sulfonamide groups leading to IC50 values as low as 34.5 nM. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Numerous studies have identified indazole derivatives as inhibitors of the FGFR family. nih.gov Through fragment-led design and subsequent optimization, compounds have been developed that inhibit FGFR1-3 in the micromolar to nanomolar range. nih.govnih.gov For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative showed an IC50 of 15.0 nM against FGFR1, which was further optimized to achieve an IC50 of 2.9 nM. nih.gov Another compound, [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine, was identified as a potent FGFR1 inhibitor with an IC50 value of 100 nM. benthamdirect.com

Epidermal Growth Factor Receptor (EGFR): Structure-guided design has led to indazole derivatives with strong potency against EGFR and its drug-resistant mutants. One such compound demonstrated IC50 values of 8.3 nM and 5.3 nM against EGFR wild-type and the T790M mutant, respectively. nih.gov

Pim kinases, ROCK, ULK1, HDAC, and Checkpoint Kinases:

Pim kinases: Indazole derivatives have emerged as powerful pan-Pim kinase inhibitors. A notable example, optimized from a 3-(pyrazin-2-yl)-1H-indazole scaffold, exhibited IC50 values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov

Rho-associated coiled-coil kinase (ROCK): The indazole scaffold is present in numerous ROCK inhibitors. mdpi.com Lead optimization of a 5-nitro-1H-indazole-3-carbonitrile (IC50 of 6.7 μM against ROCK I) led to analogues with significantly improved potency, achieving IC50 values as low as 0.17 μM. mdpi.com

Unc-51-Like Kinase 1 (ULK1): Through in silico screening and structure-based optimization, an indazole-based hit compound (SR-17398, IC50 = 22.4 μM) was developed into a series of potent ULK1 inhibitors with IC50 values under 50 nM. nih.gov

Histone Deacetylases (HDACs): Novel indazole derivatives have been identified as potent HDAC inhibitors. Compounds have shown excellent inhibitory activity against multiple HDAC isoforms, with one derivative displaying IC50 values of 2.7 nM (HDAC1), 4.2 nM (HDAC2), and 3.6 nM (HDAC8). nih.gov Other indazole-based compounds were found to be potent and selective HDAC6 inhibitors with IC50 values around 9.0 nM. researchgate.net

Checkpoint Kinases (Chk1): Indazole derivatives have been identified as potent inhibitors of Chk1. An initial hit from high-throughput screening showed an IC50 value of 12 nM. researchgate.net Another compound was reported to be a potent inhibitor of CHK1 with an IC50 of 3 nM. chim.it

| Target Kinase | Compound Series | Reported IC50 Values | Reference |

|---|---|---|---|

| VEGFR-2 | Indazole-pyrimidine | 34.5 nM | nih.gov |

| FGFR1 | 1H-indazol-3-amine | 2.9 nM | nih.gov |

| FGFR1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[ b]quinolin-9-yl)-amine | 100 nM | benthamdirect.com |

| FGFR1-3 | 1H-indazole derivative | 0.8 - 4.5 µM | nih.gov |

| EGFR (T790M) | 1H-indazole derivative | 5.3 nM | nih.gov |

| Pim-1 | 3-(pyrazin-2-yl)-1H-indazole | 0.4 nM | nih.gov |

| ROCK I | N-Substituted Prolinamido Indazole | 0.17 µM | mdpi.com |

| ULK1 | Indazole derivative | <50 nM | nih.gov |

| HDAC1 | Indazole derivative | 2.7 nM | nih.gov |

| HDAC6 | Indazole derivative | 9.0 nM | researchgate.net |

| Chk1 | Indazole derivative | 3 nM | chim.it |

The inhibitory activity of indazole derivatives against various kinases is typically quantified by determining their half-maximal inhibitory concentration (IC50). These values are established through a range of biochemical assays. For instance, radioactive kinase assays using P32-labeled ATP are employed to measure the phosphorylation of a substrate by the target kinase in the presence of the inhibitor. benthamdirect.com The reduction in radioactivity incorporated into the substrate corresponds to the inhibitory potency of the compound. Other common methods include fluorescence-based assays and enzyme-linked immunosorbent assays (ELISA), which measure kinase activity through different detection principles. The specific assay format and conditions, such as ATP concentration, are critical for determining accurate and comparable IC50 values.

Mechanistic studies, including X-ray crystallography and molecular docking, have revealed that indazole derivatives typically act as ATP-competitive inhibitors. nih.gov They achieve their inhibitory effect by binding to the ATP-binding pocket located in the cleft between the N- and C-lobes of the kinase. nih.gov

A common binding motif involves the formation of hydrogen bonds between the nitrogen atoms of the indazole ring and the backbone amide residues of the kinase's hinge region. nih.govnih.gov

For ULK1 , the two nitrogen atoms of the indazole ring form hydrogen bonds with Glu93 and Cys95 in the hinge region. nih.gov

In the case of JNK3 , the N2 nitrogen of the indazole and the NH group of an amide linker form hydrogen bonds with the backbone of Met149. nih.gov

With FGFR , docking studies predict that the N-H of the indazole ring forms a hydrogen bond with key residues like Glu562, while another nitrogen atom interacts with Ala564. nih.gov

These interactions anchor the inhibitor in the active site, preventing the binding of ATP and subsequent substrate phosphorylation. The selectivity of these compounds for different kinases is often governed by interactions with other regions of the ATP pocket, such as the hydrophobic pocket and the P-loop. nih.gov

Receptor Modulation

The versatility of the indazole scaffold extends to the modulation of various cell surface and intracellular receptors.

5-HT Receptors: Indazole derivatives have been identified as potent antagonists for the 5-hydroxytryptamine type 3 (5-HT3) receptor. nih.gov More recently, indazole-based ethanamines, developed as bioisosteres of tryptamines, have been characterized as potent agonists of the serotonin (B10506) 2A (5-HT2A) receptor. acs.org One study reported a series of 3,4-dihydropyrazino[1,2-b]indazol-1(2H)-one derivatives as selective and potent inhibitors of the 5-HT2A receptor, with one compound showing an IC50 of 18 nM. nih.gov

ERα, Adrenoceptors: Research literature from the conducted searches provides limited specific information on the direct modulatory effects of indazole derivatives on Estrogen Receptor alpha (ERα) and adrenoceptors.

Vanilloid Receptors (TRPV1): N-indazole-4-aryl piperazine (B1678402) carboxamide analogues have been synthesized as modulators of the Transient Receptor Potential Vanilloid 1 (TRPV1). Structure-activity relationship studies revealed that the substitution pattern on the indazole ring determines whether the compound acts as an agonist or antagonist, highlighting a molecular switch for functional conversion. nih.gov

Gyrase B Inhibition in Antimicrobial Contexts

In the field of antimicrobials, indazole derivatives have been discovered as a novel class of bacterial DNA Gyrase B (GyrB) inhibitors, which is a clinically validated target. acs.orgnih.gov By optimizing a pyrazolopyridone hit, researchers developed thiazolylindazoles with potent enzymatic activity (IC50 < 8 nM against Staphylococcus aureus GyrB) and excellent antibacterial effects against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA). acs.orgnih.gov These compounds function by inhibiting the ATPase activity of the GyrB subunit, which is essential for bacterial DNA replication and repair. acs.org

IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that has become a significant target in cancer immunotherapy. The 1H-indazole scaffold has been identified as a key pharmacophore with potent IDO1 inhibitory activity. Docking models suggest that the 1H-indazole motif interacts effectively with the heme ferrous ion and hydrophobic pockets within the enzyme's active site. Structure-activity relationship studies have shown that substituents at the 4- and 6-positions of the indazole ring are crucial for potent IDO1 inhibition.

Preclinical Research on this compound Remains Undisclosed

Despite the growing interest in indazole derivatives for various therapeutic applications, detailed public domain information regarding the preclinical biological investigations and mechanistic research of the specific chemical compound, this compound, is not available in the current scientific literature.

Extensive searches for data pertaining to its activity in key research areas have yielded no specific results. While the broader class of indazole-containing molecules has been explored for numerous pharmacological purposes, including as kinase inhibitors and anticancer agents, the specific findings for this particular compound remain unpublished or within proprietary databases.

The following sections outline the areas where information was sought but not found for this compound.

Preclinical Biological Investigations and Mechanistic Research

Investigation of Molecular Mechanisms

Pharmacological Pathways Affected (e.g., cGMP metabolism, NO release)

The pharmacological influence of this compound, a potent indazole-based synthetic cannabinoid, is presumed to significantly affect intracellular signaling cascades, particularly the nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) pathways. This activity is primarily driven by its function as a potent agonist at the cannabinoid type 1 (CB1) receptor.

Activation of the CB1 receptor by an agonist like this compound initiates a series of intracellular events. A key consequence of CB1 receptor stimulation in various cell types, including neuronal and endothelial cells, is the activation of nitric oxide synthase (NOS). Specifically, neuronal NOS (nNOS) is often implicated in the central nervous system. This enzyme catalyzes the production of nitric oxide, a highly reactive and diffusible signaling molecule, from the amino acid L-arginine.

Once produced, nitric oxide can readily diffuse across cell membranes to act on neighboring cells. A primary target of NO is the enzyme soluble guanylyl cyclase (sGC). The binding of NO to the heme moiety of sGC activates the enzyme, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The resulting increase in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream protein targets. This phosphorylation cascade can lead to a range of physiological responses, including smooth muscle relaxation (vasodilation), and modulation of neuronal activity.

While direct experimental data on this compound's impact on these pathways are not extensively documented, the established mechanism for potent CB1 agonists strongly supports its involvement in the NO/cGMP signaling cascade. For instance, studies with other synthetic cannabinoid agonists have demonstrated their ability to induce vasorelaxation through a mechanism dependent on nitric oxide and the subsequent activation of the cGMP pathway. In neuronal cells, CB1 receptor agonists have been shown to stimulate the production of cGMP through a nitric oxide-sensitive mechanism.

The table below outlines the key components of the pharmacological pathway expected to be affected by this compound.

| Component | Role in the Pathway | Expected Effect of this compound |

| CB1 Receptor | G-protein coupled receptor that initiates the signaling cascade upon agonist binding. | Direct activation |

| Nitric Oxide Synthase (NOS) | Enzyme responsible for the synthesis of nitric oxide (NO) from L-arginine. | Activation |

| Nitric Oxide (NO) | Diffusible signaling molecule that activates soluble guanylyl cyclase. | Increased release/production |

| Soluble Guanylyl Cyclase (sGC) | Enzyme that catalyzes the formation of cGMP from GTP upon activation by NO. | Activation |

| Cyclic Guanosine Monophosphate (cGMP) | Second messenger that activates cGMP-dependent protein kinase (PKG). | Increased intracellular levels |

| cGMP-dependent Protein Kinase (PKG) | Kinase that phosphorylates downstream targets to elicit physiological responses. | Activation |

Table 1. Key components of the NO/cGMP signaling pathway affected by CB1 receptor agonism.

Computational Chemistry and in Silico Studies of Indazole Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of indazole derivatives. These methods provide a microscopic view of the electron distribution and energy levels within the molecule, which are key determinants of its chemical behavior and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the physicochemical properties of novel indazole derivatives. nih.gov By employing methodologies such as the B3LYP/6-311+ level of theory, researchers can optimize the molecular geometry and analyze the electronic structure of these compounds. nih.govresearchgate.net Such studies allow for the calculation of various quantum chemical parameters that describe the molecule's reactivity. researchgate.net

Mapped electric potential (MEP) diagrams, generated from DFT calculations, are particularly useful for illustrating the reactive sites of molecules. researchgate.netnih.gov These maps show the electrostatic potential on the molecule's surface, with different colors indicating electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These sites are indicative of where the molecule is likely to engage in electrophilic or nucleophilic interactions, respectively. researchgate.netnih.gov For instance, the negative potential sites are often located around electronegative atoms, while positive potentials are found near hydrogen atoms. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity and kinetic stability. nih.govnih.gov

A large HOMO-LUMO energy gap suggests high molecular hardness and stability, indicating lower chemical reactivity. nih.gov Conversely, a small energy gap points to a higher degree of molecular softness and greater reactivity, suggesting the molecule can be more easily polarized and is more likely to participate in chemical reactions. nih.govresearchgate.netnih.gov DFT studies on various indazole derivatives have calculated these energy gaps to predict their relative reactivity. nih.govresearchgate.net For example, in a study of 26 novel 3-carboxamide indazole derivatives, specific compounds were identified as having the most substantial HOMO-LUMO energy gaps, signifying higher stability. nih.gov

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Indazole Derivatives

| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) | Reference |

| 8a | -0.26751 | -0.18094 | 0.08657 | nih.govresearchgate.net |

| 8c | N/A | N/A | High | nih.govresearchgate.net |

| 8s | N/A | N/A | High | nih.govresearchgate.net |

| Schiff Base | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Note: Data is illustrative of findings for the indazole class. N/A indicates specific values were not provided in the source, only the qualitative assessment.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful in-silico tools that simulate the interaction between a small molecule (ligand), such as an indazole derivative, and a biological target, typically a protein or enzyme. These studies are crucial for identifying potential drug targets and predicting the binding affinity of a compound. biotech-asia.org

Molecular docking is widely used to assess the binding effectiveness of indazole derivatives with various protein targets implicated in diseases like cancer. nih.govbiotech-asia.org Software such as AutoDock is employed to predict the conformation of the ligand within the active site of the target protein and to estimate the strength of the interaction, expressed as binding energy (in kcal/mol). nih.govresearchgate.net

Studies have explored the docking of indazole derivatives against several cancer-related proteins, including renal cancer-related proteins (PDB: 6FEW), aromatase, tyrosine kinases (PDB IDs: 4AGD, 4AG8), and dehydrosqualene synthase (PDB ID: 2ZCS). nih.govbiotech-asia.orgresearchgate.net The results of these simulations, presented as binding affinities or docking scores, help identify the most promising compounds for further development. biotech-asia.org For example, in a screening of 26 indazole derivatives against a renal cancer protein, three compounds were identified with the highest binding energies, suggesting they are the most effective ligands among the series. nih.govrsc.org Similarly, docking studies of other indazole series against the breast cancer target aromatase and tyrosine kinase VEGFR-2 have successfully identified compounds with significant binding affinities. biotech-asia.org

Beyond predicting binding affinity, docking studies provide detailed insights into the specific interactions between the ligand and the amino acid residues in the protein's binding pocket. nih.gov Visualization tools like Discovery Studio are used to analyze the 3D and 2D ligand-receptor interaction maps. nih.gov

These analyses reveal the types of molecular interactions that stabilize the complex, which can include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govbiotech-asia.org Identifying these key interactions is critical for understanding the mechanism of action and for structure-based drug design. For instance, docking studies on indazole derivatives have shown crucial hydrogen bonding and alkyl interactions with specific amino acid residues like Arg115 and Met374 in the aromatase enzyme, and with residues such as Glu828, Ile856, and Lys826 in the VEGFR-2 kinase domain. biotech-asia.org This information provides a structural framework for optimizing the ligand to enhance its binding potency and selectivity. nih.gov

Table 2: Summary of Molecular Docking Studies on Indazole Derivatives

| Compound Series | Protein Target | PDB ID | Top Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 3-Carboxamide Indazoles | Renal Cancer Protein | 6FEW | High (unspecified value) | N/A | nih.gov |

| Substituted Indazoles | Aromatase | N/A | -8.0 | Arg115, Met374, Thr310 | |

| Indazole Scaffolds | VEGFR-2 Kinase | 4AGD | -6.99 | Glu828, Ile856, Lys826, Arg833 | biotech-asia.org |

| Indazole Analogs | Dehydrosqualene Synthase | 2ZCS | -7.45 | Tyr248, Lys273, Val268, Arg171 | researchgate.net |

Note: This table summarizes findings from studies on various indazole derivatives to illustrate the application of the technique.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is valuable for predicting the activity of newly designed molecules and for understanding which structural features are important for their biological function. nih.gov

For indazole derivatives, 3D-QSAR studies have been performed to understand the variables that influence their inhibitory potency against targets like Hypoxia-inducible factor-1α (HIF-1α), a protein implicated in cancer. nih.gov These models, which can be Field-based or Gaussian-based, are validated using various statistical measures generated by methods like partial least square (PLS). nih.gov

The output of a 3D-QSAR analysis often includes steric and electrostatic contour maps. These maps provide a visual guide for drug design, indicating where bulky groups (steric) or specific charge distributions (electrostatic) on the molecule might enhance or diminish its activity. nih.gov QSAR can also be used in conjunction with pharmacophore mapping, which identifies the essential 3D arrangement of functional groups required for biological activity. nih.gov These combined computational approaches provide a robust framework for designing novel, potent indazole derivatives for therapeutic use. nih.gov

Virtual Screening and High Throughput Screening (HTS) Campaigns

Virtual screening (VS) and high-throughput screening (HTS) are cornerstone strategies in modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify potential drug candidates. nih.gov For scaffolds like indazole, these techniques have been instrumental in uncovering novel inhibitors for a range of biological targets.

Fragment-based virtual screening, for instance, has been successfully employed to design novel indazole derivatives as potent histone deacetylase (HDAC) inhibitors. nih.gov This approach involves the computational screening of fragment libraries to identify small molecules that can bind to the target protein. These fragments are then elaborated or combined to generate more potent lead compounds. In one such study, this strategy led to the identification of indazole-based HDAC inhibitors with low nanomolar activity. nih.gov

In silico screening has also been applied to identify indazole derivatives with potential activity against other targets, such as glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net By computationally evaluating libraries of indazole compounds, researchers can prioritize a smaller, more manageable set of candidates for synthesis and biological testing, thereby saving significant time and resources.

Molecular docking is a key component of virtual screening, predicting the preferred orientation of a ligand when bound to a target protein. nih.govrsc.org For indazole derivatives, docking studies have been used to elucidate binding modes and to guide the design of new analogs with improved affinity. For example, docking studies of substituted indazoles into the active site of the aromatase enzyme have helped to identify key interactions and rationalize the observed structure-activity relationships (SAR).

While specific HTS campaigns for 3-iodo-1-methyl-1H-indazole-5-carbonitrile are not extensively documented in publicly available literature, the general principles of such campaigns are well-established. An HTS campaign would involve testing a large library of diverse chemical compounds for their ability to modulate the activity of a specific biological target. Hits from the HTS, which could include indazole derivatives, would then be subjected to further validation and optimization.

Table 1: Examples of Virtual Screening and HTS in the Context of Indazole Derivatives

| Screening Method | Target | Indazole Scaffold | Key Findings |

|---|---|---|---|

| Fragment-Based Virtual Screening | Histone Deacetylases (HDACs) | Indazole | Identification of potent HDAC inhibitors with nanomolar activity. nih.gov |

| In Silico Screening | Glycogen Synthase Kinase-3β (GSK-3β) | Indazole | Prioritization of indazole derivatives for synthesis and biological evaluation. researchgate.net |

Application of Computational Methods in Lead Optimization

Once a "hit" compound, such as an indazole derivative, is identified from a screening campaign, the process of lead optimization begins. This iterative process aims to enhance the potency, selectivity, and pharmacokinetic properties of the initial hit to generate a viable drug candidate. nih.govfrontiersin.orgresearchgate.net Computational methods play a crucial role in guiding this process.

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational tool in lead optimization. nih.gov QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a series of indazole analogs, medicinal chemists can predict the activity of novel, unsynthesized compounds and prioritize the most promising candidates for synthesis.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is also a critical component of modern lead optimization. nih.gov These computational models can forecast the pharmacokinetic and toxicity profiles of drug candidates, allowing for the early identification and mitigation of potential liabilities. For indazole-based drug candidates, in silico ADMET tools can help to ensure that optimized compounds not only have high potency but also possess the necessary properties to be effective and safe in a biological system.

The application of these computational methods to a specific molecule like this compound would involve a systematic exploration of its chemical space. For example, docking studies could be used to predict its binding to various targets. Subsequently, modifications to the iodo, methyl, and carbonitrile groups could be computationally evaluated to explore potential improvements in activity and drug-like properties.

Table 2: Computational Methods in the Lead Optimization of Indazole Derivatives

| Computational Method | Application | Example |

|---|---|---|

| Structure-Based Drug Design | Improving potency and selectivity. | 6000-fold potency increase for SAH/MTA nucleosidase inhibitors. nih.gov |

| Molecular Docking | Predicting binding modes and guiding analog design. nih.govrsc.org | Rationalizing SAR of aromatase inhibitors. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting the activity of novel analogs. nih.gov | Guiding the synthesis of more potent compounds. nih.gov |

Intellectual Property and Patent Landscape for Indazole Based Compounds

Analysis of Existing Patents Featuring Indazole Derivatives

The patent literature for indazole derivatives is extensive, reflecting the scaffold's versatility and importance in drug discovery. tandfonline.com An analysis of patents reveals a primary focus on new chemical entities where the indazole core is functionalized to achieve specific biological activities. These patents typically claim the compounds themselves (composition of matter), pharmaceutical compositions containing them, and their use in treating a wide range of diseases.

Key therapeutic areas covered by indazole-related patents include:

Oncology: A significant number of patents describe indazole derivatives as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govgoogle.com These compounds are designed to modulate signaling pathways involved in cell proliferation and angiogenesis. google.comgoogle.com

Inflammation: Indazole-based compounds have been patented for their anti-inflammatory properties. nih.govresearchgate.net

Neurological Disorders: The application of indazole derivatives in treating neurodegeneration is another prominent area in the patent landscape. nih.gov

Pain and Other Conditions: Patents also cover the use of indazole derivatives as cannabinoid (CB)1 receptor agonists for pain management and other CB1-mediated disorders. google.comgoogle.com

A review of patents from 2013 to 2017 alone identified at least 42 patents describing indazole derivatives for various therapeutic applications, highlighting the sustained interest and investment in this area. nih.govtandfonline.comresearchgate.net These patents protect not only the final compounds but often include claims covering intermediates and generalized structural formulas to encompass a broad range of related molecules.

Below is a table summarizing representative patents and their applications for indazole derivatives:

| Patent Number | Title/Focus | Therapeutic Area | Key Innovation |

| US6534524B1 | Indazole compounds and pharmaceutical compositions for inhibiting protein kinases | Oncology, Angiogenesis-related diseases | Compounds that modulate and/or inhibit protein kinase activity to control unwanted cell proliferation. google.comgoogle.com |

| WO2009106982A1 | Indazole derivatives | Pain, CB1-mediated disorders | Pharmaceutically active indazole compounds with cannabinoid (CB)1 receptor binding activity. google.com |

| WO2009106980A2 | Indazole derivatives | Pain, Rheumatoid Arthritis, Osteoarthritis | Indazole compounds useful as CB1 agonists for treating CB1 mediated disorders. google.com |

| WO2024179948A1 | Indazole compounds as pkmyt1 kinase inhibitors | Oncology | Novel indazole compounds that act as inhibitors of pkmyt1 kinase. google.com |

Strategic Patenting of Novel Indazole Syntheses and Applications

For instance, patents may describe methods for preparing key indazole intermediates, which are themselves valuable starting materials for a range of final products. google.comgoogle.com By securing protection for a synthetic method, a company can control the production of a specific indazole derivative, even if the final compound's composition of matter patent has expired or is held by another entity. This strategy is vital for maintaining market exclusivity and managing the lifecycle of a pharmaceutical product.

The strategic patenting of new applications for existing indazole compounds is another important approach. As research uncovers new biological pathways and targets, previously known indazole derivatives may be found to have new therapeutic uses. Securing patents for these new methods of treatment allows for the repositioning of existing compounds, extending their commercial life and expanding their therapeutic value.

Competitive Landscape in Indazole-Based Chemical Research

The competitive landscape for indazole-based research is characterized by the active participation of pharmaceutical companies, biotechnology firms, and academic institutions. nih.gov Major pharmaceutical players consistently file patents for novel indazole derivatives, indicating their commitment to this chemical class as a source of new drug candidates.

Competition is particularly intense in therapeutic areas like oncology, where the development of kinase inhibitors is a major focus. google.com Companies are not only competing to discover and patent novel active compounds but also to develop best-in-class molecules with improved efficacy, selectivity, and pharmacokinetic properties. The breadth of patents, from broad genus claims to specific compounds and synthetic processes, reflects a strategy to build strong, multi-layered patent portfolios that create formidable barriers to entry for competitors.

The filing of patents for synthetic methods also points to a competitive environment where manufacturing efficiency and cost of goods are critical. justia.com As the indazole scaffold is central to many commercially valuable drugs, the ability to synthesize these compounds on a large scale in a cost-effective manner is a key competitive differentiator. This drives ongoing research and patenting activity around process chemistry and the development of novel synthetic routes. patsnap.com

Future Research Directions and Translational Potential

Exploration of Novel Indazole Derivatives with Enhanced Activity and Selectivity

A primary avenue of future research lies in the structural modification of the 3-iodo-1-methyl-1H-indazole-5-carbonitrile core to generate novel derivatives with improved potency and selectivity for specific biological targets. The indazole nucleus is a versatile scaffold found in drugs with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anti-HIV properties. nih.govnih.gov

Research efforts will likely concentrate on creating libraries of compounds by introducing diverse functional groups at various positions on the indazole ring. Structure-guided design and fragment-based approaches are powerful strategies for discovering derivatives that can inhibit specific targets like protein kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov For instance, studies on other indazole series have shown that modifications can lead to potent inhibitors of targets such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govresearchgate.netmdpi.com Computational methods like molecular docking can be employed to predict how these new derivatives will bind to their targets, helping to prioritize the synthesis of compounds with the highest potential for strong and selective interactions. nih.govresearchgate.net

| Derivative Class | Target | Key Findings | Reference |

|---|---|---|---|

| 1H-indazole analogues | EGFR (L858R/T790M mutant) | Compound 107 showed high potency with an IC50 value of 0.07 μM against the drug-resistant double mutant. | nih.gov |

| 3-carboxamide indazoles | Renal cancer-related protein (PDB: 6FEW) | Derivatives 8v , 8w , and 8y exhibited the highest binding energies in molecular docking studies. | nih.gov |

| 1H-indazole derivatives | Cyclooxygenase-2 (COX-2) | Compounds with difluorophenyl groups showed significant binding results (9.11 kcal/mol). | researchgate.netbohrium.com |

| 3-(S)-thiomethyl pyrrolidine-1H-indazole | ERK1/2 | Compound 119 displayed excellent potency with IC50 values of 20 nM (ERK1) and 7 nM (ERK2). | nih.gov |

Development of Advanced Synthetic Routes for Scalable Production

For any promising compound to move from the laboratory to clinical application, the development of efficient, cost-effective, and scalable synthetic methods is paramount. Future research must focus on optimizing the synthesis of this compound and its subsequent derivatives. Current methods for creating indazole cores often involve multi-step processes. google.com

Innovations in synthetic chemistry, such as flow chemistry and catalysis, could significantly improve the production process. Researchers are exploring novel protocols like diazotization reactions, which offer operational simplicity, mild conditions, and high yields for producing 1H-indazole-3-carboxylic acid derivatives. sioc-journal.cn Similarly, cross-coupling reactions, such as Suzuki or Heck reactions, are crucial for elaborating the core structure and can be optimized for scalability. google.com The goal is to develop robust synthetic routes that minimize waste, reduce the number of steps, and provide high yields, making the large-scale production required for extensive preclinical and clinical studies feasible. nih.govsioc-journal.cn

| Reaction Type | Key Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|

| Amide Cross-Coupling | HATU (coupling reagent), DIPEA (base) | Performed at room temperature with yields often between 55% and 80%. | nih.gov |

| Iodination of Indazole Ring | Iodine (I₂), Potassium Carbonate (K₂CO₃) | A common method to functionalize the C-3 position of the indazole ring. | google.com |

| Diazotization Reaction | Diazotizing reagents (e.g., NaNO₂) | Efficiently converts ortho-aminobenzacetamides to 1H-indazole derivatives with high yields. | sioc-journal.cn |

| Heck Reaction | Palladium(II) acetate (B1210297) (catalyst), Tri-o-tolylphosphine (ligand) | Used to form carbon-carbon bonds, for example, to attach vinyl groups to the indazole core. | google.com |

Further Elucidation of Molecular Mechanisms of Action

A deep understanding of how a drug molecule interacts with its target and affects cellular pathways is critical for its development. Many indazole derivatives function as kinase inhibitors, binding to the ATP pocket of these enzymes. nih.govresearchgate.net Future work must involve detailed biochemical and structural studies to precisely map the molecular interactions between new derivatives and their biological targets.

Techniques such as X-ray crystallography can provide atomic-level insights into the binding mode of an inhibitor, revealing key hydrogen bonds and other interactions that are crucial for its potency and selectivity. nih.gov For example, the 1H-indazole-3-amine structure is known to be an effective "hinge-binding" fragment in tyrosine kinase inhibitors. mdpi.com Beyond direct target engagement, it is also important to investigate the downstream effects. Studies have shown that some indazole derivatives can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins like Bcl-2 and Bax and increasing levels of reactive oxygen species (ROS). rsc.org A thorough elucidation of these mechanisms will not only support the therapeutic rationale but also help in identifying potential biomarkers for patient selection.

Application of Artificial Intelligence and Machine Learning in Indazole Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. ijirt.orgmdpi.com These computational tools can significantly accelerate the research and development of new indazole-based therapeutics. AI algorithms can analyze vast datasets to identify novel drug targets, predict the biological activity of virtual compounds, and optimize molecular structures for desired properties. nih.gov

In the context of indazole research, ML models can be trained on existing data to predict the potency and selectivity of new derivatives before they are synthesized, saving time and resources. nih.gov AI can be used for de novo drug design, generating novel molecular structures that are tailored to fit a specific biological target. nih.gov Furthermore, AI can help in planning synthetic routes by predicting reaction outcomes and suggesting optimal conditions. nih.gov Computational approaches like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, often powered by machine learning, can provide deeper insights into the physicochemical properties and behavior of molecules, guiding the design of more effective drugs. nih.govresearchgate.netscispace.com

| Drug Discovery Stage | AI/ML Application | Potential Impact | Reference |

|---|---|---|---|

| Target Identification | Analysis of genomic and proteomic data | Identifies novel protein targets associated with diseases. | mdpi.comnih.gov |

| Hit Identification | High-throughput virtual screening | Rapidly screens vast chemical libraries to find initial hits. | |

| Lead Optimization | Predictive modeling (QSAR), de novo design | Optimizes compounds for potency, selectivity, and ADME properties. | mdpi.comnih.gov |

| Synthesis Planning | Retrosynthesis prediction | Suggests efficient and viable synthetic pathways for target molecules. | nih.gov |

Potential as Chemical Probes for Biological Systems

Beyond their direct therapeutic potential, highly potent and selective indazole derivatives can serve as valuable chemical probes. These molecular tools are essential for basic research, allowing scientists to investigate the roles of specific proteins in complex biological processes and disease states.

A chemical probe must be highly selective for its target to ensure that the observed biological effects are due to the modulation of that specific protein. By systematically optimizing the this compound scaffold, researchers can develop such probes. For example, a highly selective inhibitor of a particular kinase can be used to study the downstream signaling pathways controlled by that kinase. nih.gov This helps in target validation—confirming that inhibiting a specific protein has a desired therapeutic effect—and in dissecting the intricate molecular circuitry of cells. The development of such probes from the indazole scaffold would be a significant contribution to the broader biomedical research community, enabling new discoveries in cell biology and pharmacology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-iodo-1-methyl-1H-indazole-5-carbonitrile, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For example, indazole precursors (e.g., 1-methyl-1H-indazole-5-carbonitrile) can undergo iodination using iodine monochloride (ICl) in a polar aprotic solvent like DMF at 60–80°C. Purification via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (methanol/chloroform) is critical to achieve >95% purity. Characterization via / NMR and HRMS is essential to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : NMR detects aromatic protons (δ 7.5–8.5 ppm) and methyl groups (δ 3.5–4.0 ppm). NMR confirms the nitrile (C≡N) peak at ~115 ppm and iodine-substituted carbons (deshielded, ~90–100 ppm).

- IR : Strong absorption at ~2220 cm (C≡N stretch) and 650–750 cm (C-I stretch).

- HRMS : Accurate mass analysis (e.g., [M+H]) confirms molecular formula. Cross-referencing with synthetic intermediates (e.g., analogs) aids validation .

Q. How can researchers mitigate hazards during handling and storage of this compound?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation of dust; employ closed systems for reactions.

- Storage : Store in amber vials under inert gas (N) at –20°C to prevent degradation. Monitor for iodide liberation via periodic TLC or NMR .

Advanced Research Questions

Q. What crystallographic challenges arise in determining the structure of this compound, and how can SHELX programs address them?

- Methodological Answer : Heavy iodine atoms cause strong X-ray absorption, complicating data collection. Use high-resolution synchrotron data (λ ≈ 0.7–1.0 Å) and SHELXT/SHELXD for phase determination. For refinement, SHELXL handles anisotropic displacement parameters for iodine. Twinning or disorder in the methyl/nitrile groups can be resolved via constraints (e.g., DFIX in SHELXL) .

Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?

- Methodological Answer :

- Analog Synthesis : Replace iodine with Br/Cl () or modify the methyl group to assess steric effects.

- Assays : Use in vitro kinase profiling (e.g., ATP-competitive assays) and correlate IC values with substituent electronegativity (iodine’s van der Waals radius impacts binding pockets).

- Computational Modeling : Docking studies (AutoDock Vina) paired with MD simulations reveal interactions with catalytic lysine or hinge regions .

Q. How should researchers resolve contradictory data in reaction yields or spectroscopic results?

- Methodological Answer :

- Yield Discrepancies : Optimize stoichiometry (e.g., iodine source equivalents) and reaction time. For example, excess ICl (>1.2 eq.) may improve iodination efficiency but risks byproducts.

- Spectroscopic Ambiguities : Compare with structurally validated analogs (e.g., ’s bromo derivatives). Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Q. What strategies enhance the stability of this compound in aqueous biological assays?

- Methodological Answer :

- Formulation : Use DMSO stock solutions (<10 mM) with 0.1% BSA to prevent aggregation.

- Buffer Conditions : Maintain pH 7.4 (PBS) and avoid light exposure. Add antioxidants (e.g., 1 mM ascorbic acid) to mitigate iodide oxidation. Validate stability via LC-MS over 24h .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.